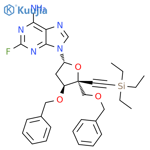

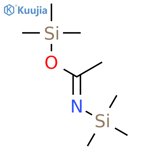

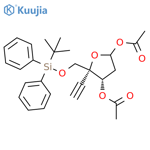

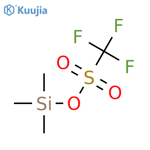

Synthesis of nucleotide analogues, EFdA, EdA and EdAP, and the effect of EdAP on hepatitis B virus replication

,

Bioscience,

2020,

84(2),

217-227